n-((Tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
n-((Tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. The compound features a pyridine ring substituted with a trifluoromethyl group and an amine group attached to a tetrahydrofuran moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((Tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tetrahydrofuran moiety: This can be achieved through the reduction of furfural using a suitable reducing agent such as sodium borohydride.
Attachment of the tetrahydrofuran moiety to the pyridine ring: This step involves the reaction of the tetrahydrofuran derivative with a pyridine derivative, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the trifluoromethyl group: This can be accomplished through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-((Tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various alkyl groups.
Scientific Research Applications
n-((Tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-((Tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2-furanylmethyl)-2-furamide
- N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine
- N-(tetrahydro-2-furanylmethyl)-1-naphthamide
Uniqueness
n-((Tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more biologically active compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYLJMGMJXZHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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